4-(5-Bromopyrimidin-2-yl)thiomorpholine
Overview
Description
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a useful research compound. Its molecular formula is C8H10BrN3S and its molecular weight is 260.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
Suzuki-Miyaura Cross-Coupling and SNH Reactions : 4-(5-Bromopyrimidin-2-yl)thiomorpholine is utilized in the synthesis of pyrimidines bearing thiophene fragments. The combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions provides a versatile method for synthesizing such compounds, with the structures of intermediate σH-adducts and thiophene-pyrimidine dyads established through X-ray crystallography analysis (Verbitskiy et al., 2012).
Photophysical Properties in Organic Electronics : The synthesis of thienoacene systems bearing a fused pyrimidine ring from this compound has been studied, highlighting the potential of these systems in organic electronic applications. Redox and optical properties of the new compounds are particularly noted (Verbitskiy et al., 2014).
Biological and Pharmaceutical Research
Antimicrobial Activity : Some derivatives synthesized from this compound have been evaluated for antimicrobial activities. For instance, thiazolo[4,5-d]pyrimidines and their alkylthio derivatives, synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, showed promising results in antibacterial evaluations (Rahimizadeh et al., 2011).
Enzyme Inhibitory Activity : Compounds derived from this compound have been assessed for their enzyme inhibitory activities. For instance, new derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine showed significant inhibitory activity against soybean 15-lipoxygenase, a key enzyme in inflammatory processes (Karimian et al., 2015).
Materials and Chemical Engineering
- Corrosion Inhibition : Thiomorpholin-4-ylmethyl-phosphonic acid, synthesized using this compound, has been evaluated as a corrosion inhibitor. Studies indicate its effectiveness in reducing the corrosion rate in various aggressive media, following Langmuir's isotherm in adsorption (Amar et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, particularly those involved in nucleic acid synthesis and function .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that 4-(5-Bromopyrimidin-2-yl)thiomorpholine may interact with its targets through a similar mechanism, leading to changes in the function of these targets .
Biochemical Pathways
Given the compound’s structural similarity to pyrimidine, it may potentially interfere with pyrimidine metabolism and nucleic acid synthesis .
Result of Action
Based on its structural similarity to pyrimidine, it may potentially interfere with dna and rna synthesis, leading to effects on cell growth and division .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)thiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZKNBRYYCJBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726443 | |
Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341761-16-7 | |
Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.